molecular formula C18H39O3P B1596545 Diethyl 1-tetradecanephosphonate CAS No. 5191-09-3

Diethyl 1-tetradecanephosphonate

Cat. No.: B1596545
CAS No.: 5191-09-3
M. Wt: 334.5 g/mol
InChI Key: CPWIYYOBPHXJIA-UHFFFAOYSA-N
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Description

Diethyl 1-tetradecanephosphonate is an organophosphorus compound with the molecular formula C18H39O3P. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is also known as 1-Tetradecanephosphonic acid diethyl ester and has a molecular weight of 334.47 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diethyl 1-Tetradecylphosphonate plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the phosphorylation process, which is critical for regulating protein function and signaling pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their activity.

Cellular Effects

Diethyl 1-Tetradecylphosphonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation state of proteins, leading to changes in signal transduction pathways. Additionally, Diethyl 1-Tetradecylphosphonate can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Diethyl 1-Tetradecylphosphonate involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, Diethyl 1-Tetradecylphosphonate can inhibit enzymes involved in metabolic pathways by forming stable covalent bonds with their active sites. This interaction can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl 1-Tetradecylphosphonate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Diethyl 1-Tetradecylphosphonate remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of Diethyl 1-Tetradecylphosphonate vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant adverse effects. At higher doses, Diethyl 1-Tetradecylphosphonate can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .

Metabolic Pathways

Diethyl 1-Tetradecylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes. For example, Diethyl 1-Tetradecylphosphonate can inhibit enzymes involved in the synthesis of phospholipids, leading to changes in cellular lipid composition and metabolism .

Transport and Distribution

The transport and distribution of Diethyl 1-Tetradecylphosphonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and accumulate in specific cellular compartments. The localization and accumulation of Diethyl 1-Tetradecylphosphonate can influence its activity and function within the cell .

Subcellular Localization

Diethyl 1-Tetradecylphosphonate exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of Diethyl 1-Tetradecylphosphonate is crucial for its role in modulating cellular processes and interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1-tetradecanephosphonate can be synthesized through a reaction between 1-tetradecene and diethyl phosphite in the presence of di-tert-butyl peroxide and silver fluoride as catalysts. The reaction is carried out at 149°C for 5 hours under an inert atmosphere. The progress of the reaction is monitored using gas chromatography, and the product is purified by distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the temperature and reaction time, ensuring efficient conversion of raw materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-tetradecanephosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 1-tetradecanephosphonate is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-tetradecanephosphonate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Additionally, its ability to form stable complexes with enzymes sets it apart from other phosphonates .

Properties

IUPAC Name

1-diethoxyphosphoryltetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWIYYOBPHXJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348698
Record name Diethyl 1-Tetradecylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5191-09-3
Record name Diethyl 1-Tetradecylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (590 mmol) of triethyl phosphite and 164 g (590 mmol) of 1-bromotetradecane are heated on a column connected to a descending condenser. Bromoethane distills out at a bath temperature of 170° C.; the mixture is then distilled under high vacuum, resulting in the product of boiling point 145° C./0.03 mmHg which is pure by 1H NMR.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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